N-cyclopropyl-4,4-dimethylcyclohexan-1-amine
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Overview
Description
N-cyclopropyl-4,4-dimethylcyclohexan-1-amine is an organic compound with the molecular formula C11H21N and a molecular weight of 167.29 g/mol . This compound is characterized by a cyclohexane ring substituted with a cyclopropyl group and two methyl groups at the 4-position, and an amine group at the 1-position. It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4,4-dimethylcyclohexan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with cyclopropylamine in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through multiple stages of purification, including distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4,4-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various N-substituted cyclohexylamines.
Scientific Research Applications
N-cyclopropyl-4,4-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-cyclopropyl-4,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-ethylcyclohexan-1-amine: Similar structure but with an ethyl group instead of two methyl groups.
N-cyclopropyl-3,4-dimethylcyclohexan-1-amine: Similar structure but with methyl groups at different positions.
Uniqueness
N-cyclopropyl-4,4-dimethylcyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds .
Properties
Molecular Formula |
C11H21N |
---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N-cyclopropyl-4,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H21N/c1-11(2)7-5-10(6-8-11)12-9-3-4-9/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
BWNCUZLWJCRCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)NC2CC2)C |
Origin of Product |
United States |
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